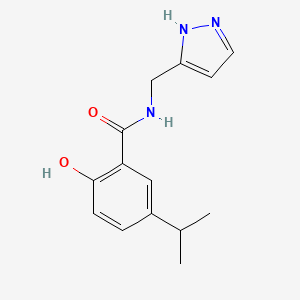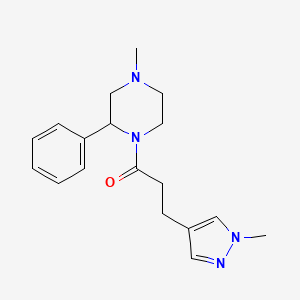
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with hydroxy and propan-2-yl substituents, as well as a pyrazolylmethyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-hydroxy-5-propan-2-ylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group is introduced via a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrazole derivative in the presence of a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamide core may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and pyrazolylmethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-2-methylpropiophenone: A compound with a similar hydroxy group but different core structure.
2-hydroxy-5-methyl-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide: A closely related compound with a methyl group instead of a propan-2-yl group.
Uniqueness
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)10-3-4-13(18)12(7-10)14(19)15-8-11-5-6-16-17-11/h3-7,9,18H,8H2,1-2H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDGJBIQFHXKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B6620100.png)
![2-[[4-(4-fluorophenyl)oxan-4-yl]amino]-N-prop-2-enylacetamide](/img/structure/B6620107.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]propanamide](/img/structure/B6620118.png)
![2-Methyl-5-[[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B6620147.png)
![4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide](/img/structure/B6620151.png)
![1-Tert-butyl-3-[1-[1-(4-fluorobenzoyl)piperidin-3-yl]ethyl]urea](/img/structure/B6620152.png)
![6-Cyclopropyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)pyridazin-3-one](/img/structure/B6620157.png)
![2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide](/img/structure/B6620162.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B6620163.png)

![tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B6620168.png)
![2,3-dichloro-N-[1-[cyclopentyl(methyl)amino]-1-oxopropan-2-yl]benzamide](/img/structure/B6620176.png)
![3-[(3,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6620182.png)
